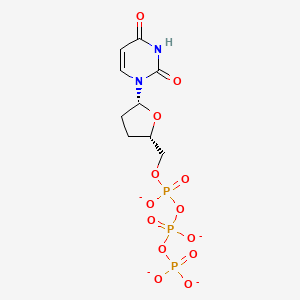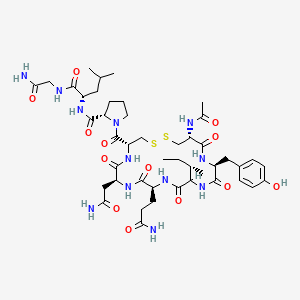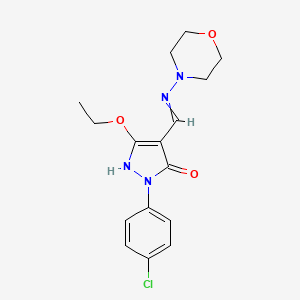![molecular formula C27H44O B14111607 (10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14111607.png)
(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Dehydrocholesterol is a zoosterol that functions as a precursor to cholesterol in the serum. It is photochemically converted to vitamin D3 in the skin, thus acting as provitamin-D3. This compound is crucial for the synthesis of vitamin D3 (cholecalciferol) upon exposure to ultraviolet B (UVB) rays from sunlight . It is also found in the milk of several mammalian species and in the waxy substance lanolin, secreted by wool-bearing mammals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Dehydrocholesterol can be synthesized through various methods. One approach involves the metabolic engineering of Saccharomyces cerevisiae, where the ergosterol synthesis pathway is blocked, and the mevalonate pathway genes are overexpressed . Another method involves protecting the hydroxyl group on the 3-position of cholesterol, oxidizing the carbon at the 7-position to a carbonyl, and then performing a hydrazone reaction followed by treatment with a strong base .
Industrial Production Methods: Industrial production of 7-Dehydrocholesterol often involves microbial production using engineered yeast strains. This method is advantageous due to its scalability and the ability to produce high yields of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Dehydrocholesterol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-ketocholesterol.
Reduction: It can be reduced to cholesterol.
Photochemical Reactions: UVB radiation converts 7-Dehydrocholesterol to previtamin D3, which then isomerizes to vitamin D3.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Photochemical Reactions: UVB radiation (290-315 nm) is essential for the conversion to vitamin D3.
Major Products:
Vitamin D3 (Cholecalciferol): The primary product formed from the photochemical reaction of 7-Dehydrocholesterol.
Applications De Recherche Scientifique
7-Dehydrocholesterol has numerous applications in scientific research:
Biology and Medicine: It is crucial for studying vitamin D synthesis and its role in bone health, immune function, and disease prevention
Chemistry: It serves as a precursor for synthesizing various steroids and other bioactive compounds.
Industry: Used in the production of vitamin D3 supplements and fortified foods.
Recent research has also highlighted its role as an antioxidant, protecting cells from ferroptosis, a type of cell death. This discovery opens new avenues for cancer treatment and understanding related diseases .
Mécanisme D'action
7-Dehydrocholesterol exerts its effects primarily through its conversion to vitamin D3. Upon exposure to UVB radiation, it is converted to previtamin D3, which then undergoes thermal isomerization to form vitamin D3. Vitamin D3 is further hydroxylated in the liver and kidneys to form the active hormone calcitriol, which regulates calcium and phosphorus levels in the body .
Additionally, 7-Dehydrocholesterol acts as an antioxidant by integrating into cell membranes and preventing lipid oxidation, thereby protecting cells from ferroptosis .
Comparaison Avec Des Composés Similaires
Cholesterol: The immediate product of 7-Dehydrocholesterol reduction.
Ergosterol: A similar compound found in fungi, which also serves as a precursor to vitamin D2 (ergocalciferol).
Desmosterol: Another intermediate in the cholesterol biosynthesis pathway.
Uniqueness: 7-Dehydrocholesterol is unique due to its dual role as a cholesterol precursor and a provitamin for vitamin D3 synthesis. Unlike ergosterol, which leads to vitamin D2, 7-Dehydrocholesterol is specifically involved in the synthesis of vitamin D3, which is more potent and preferred for medical use .
Propriétés
Formule moléculaire |
C27H44O |
|---|---|
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19?,21?,23?,24?,25?,26-,27+/m0/s1 |
Clé InChI |
UCTLRSWJYQTBFZ-QSJMWUPDSA-N |
SMILES isomérique |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2=CC=C4[C@@]3(CCC(C4)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14111549.png)
![3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-](/img/structure/B14111553.png)
![7-Chloro-1-(4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111555.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B14111583.png)
![3-{[3-(2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14111585.png)
![3-benzyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14111588.png)
![1-methyl-8-(4-phenoxyphenyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B14111595.png)
![3-(4-chlorophenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111596.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-4-[3-(3-methylbutoxy)phenyl]-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111597.png)
![3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B14111604.png)
![N-[2-chloro-6-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B14111605.png)
